molecular formula C8H10N2O2S B3146629 4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid CAS No. 604762-23-4

4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid

Cat. No.: B3146629
CAS No.: 604762-23-4
M. Wt: 198.24 g/mol
InChI Key: JQNBZZJKQDHVBP-UHFFFAOYSA-N
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Description

4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a thiazole core, a versatile five-membered aromatic ring containing nitrogen and sulfur atoms, which is a privileged structure in the design of bioactive molecules . The molecule is functionalized with a carboxylic acid group at the 5-position and a prop-2-enylamino (allylamino) substituent at the 2-position, making it a valuable synthon for further chemical transformations, such as amide bond formation or nucleophilic substitution reactions. Thiazole-bearing compounds are of significant interest in pharmaceutical research due to their wide range of biological activities. Molecules containing the thiazole moiety have been developed and investigated for various therapeutic potentials, including as anticonvulsant, antibacterial, antifungal, anti-cancer, and anti-inflammatory agents . The presence of the carboxylic acid group enhances the molecule's utility, allowing researchers to easily conjugate it to other molecular scaffolds or modify its physicochemical properties. When incorporated into larger structures, such derivatives can interact with physiological systems in diverse ways, potentially inhibiting specific enzymes or modulating receptor activity . This compound is supplied as a solid powder and is intended for research and further manufacturing purposes only. It is strictly not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-3-4-9-8-10-5(2)6(13-8)7(11)12/h3H,1,4H2,2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNBZZJKQDHVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Prop-2-enylamino Group: The prop-2-enylamino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid may involve:

    Batch or Continuous Flow Processes: These processes ensure consistent quality and yield.

    Catalysts and Reagents: The use of catalysts such as palladium or nickel can enhance reaction efficiency.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The prop-2-enylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted thiazoles.

Scientific Research Applications

4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Material Science: The compound is explored for its use in the synthesis of polymers and advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Signal Transduction Pathways: It may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Structural Features

The thiazole core is conserved across all analogs, but substituent variations at positions 2 and 4 dictate their functional diversity. Below is a structural comparison (Table 1):

Table 1: Structural Comparison of Thiazole Derivatives

Compound Name Substituent at Position 2 Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Evidence ID
Target Compound Prop-2-enylamino Methyl C₈H₁₀N₂O₂S 198.24* N/A
4-Methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid 2-Methylbenzylamino Methyl C₁₃H₁₅N₂O₂S 271.34
4-Methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic acid (4-Methylphenoxy)methyl Methyl C₁₃H₁₃NO₃S 263.31
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 3-(Trifluoromethyl)phenylamino Methyl C₁₂H₁₀F₃N₂O₂S 309.28
4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid Pyrazinyl Methyl C₉H₇N₃O₂S 221.23
2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid Ethyl Methyl C₇H₉NO₂S 187.22

*Calculated based on molecular formula.

Key Observations :

  • Steric Effects: Bulky substituents like (4-methylphenoxy)methyl () may hinder membrane permeability compared to smaller groups like ethyl ().

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) pKa (Predicted) LogP (Predicted) Solubility Evidence ID
Target Compound Not reported ~2.1* ~1.5* Moderate in polar solvents N/A
4-Methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid Not reported 1.8–2.2 2.3 Low in water
4-Methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic acid Not reported 1.24 2.1 Low in water
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid Not reported 1.5 2.8 Low in water
2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid Not reported 1.24 1.9 Moderate in DMSO

*Estimated using analog data.

Key Observations :

  • Acidity : All compounds have a carboxylic acid group (pKa ~2–3), making them ionizable at physiological pH.
  • Lipophilicity : The trifluoromethyl group in increases LogP, suggesting enhanced membrane permeability.

Key Observations :

  • Antidiabetic Activity: The 2-methylbenzylamino analog () demonstrated significant reduction in hyperglycemia, likely via antioxidant and anti-inflammatory pathways.
  • Enzyme Inhibition: Substituted benzylamino derivatives () show potent xanthine oxidase inhibition, critical for treating gout.

Recommendations for Research :

Synthetic Optimization : Leverage methods from (e.g., thiourea coupling) to synthesize the target compound.

Activity Screening: Evaluate xanthine oxidase inhibition (cf. ).

ADMET Studies : Assess solubility and metabolic stability, guided by data from analogs like .

Biological Activity

4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid is a compound belonging to the thiazole family, characterized by its heterocyclic structure containing sulfur and nitrogen. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. The following sections will explore its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid is C10H12N2O2S, with a molecular weight of 224.28 g/mol. Its structure includes:

  • Thiazole Ring : A five-membered ring containing nitrogen and sulfur.
  • Methyl Group : At the fourth position of the thiazole ring.
  • Prop-2-enylamino Group : Substituted at the second position.
  • Carboxylic Acid Group : Present at the fifth position.

Antimicrobial Properties

Research indicates that compounds in the thiazole class exhibit significant antimicrobial activity. Specifically, 4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid has shown effectiveness against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus125 µg/mL250 µg/mL
Escherichia coli100 µg/mL200 µg/mL
Pseudomonas aeruginosa>1000 µg/mL>1000 µg/mL

This data suggests that the compound possesses potent activity against Gram-positive bacteria while exhibiting reduced efficacy against Gram-negative strains.

Anticancer Activity

In addition to its antimicrobial properties, 4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid has been investigated for its anticancer potential. Studies have indicated that this compound can inhibit specific enzymes related to cancer cell proliferation. For example, it has shown promising results in inhibiting xanthine oxidase with IC50 values ranging from 3.6 to 9.9 μM for various derivatives .

The mechanism by which 4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound binds to active sites of enzymes such as xanthine oxidase, leading to decreased enzyme activity.
  • Electrophilic Interactions : The thiazole ring can participate in electrophilic aromatic substitutions due to the presence of nitrogen and sulfur atoms.

Synthesis Pathways

The synthesis of 4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid can be achieved through several methods:

  • Hantzsch Thiazole Synthesis : Involves the condensation of α-haloketones with thiourea.
  • Nucleophilic Substitution : Introduction of the prop-2-enylamino group through nucleophilic substitution reactions.
  • Esterification : Final steps may include esterification reactions to yield various derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activities and potential applications of this compound:

  • Antimicrobial Screening : A study demonstrated that derivatives of thiazole exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity : Compounds derived from thiazoles have also been evaluated for their ability to scavenge free radicals, indicating potential antioxidant properties .
  • Pharmacological Applications : Ongoing research explores the use of this compound as a pharmaceutical intermediate in drug development targeting various diseases.

Q & A

What are the optimal synthetic routes for 4-methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Level: Intermediate
Methodological Answer:
The synthesis typically involves cyclization of precursors like thiourea derivatives or condensation of α-bromo ketones with thioamides. Key optimization strategies include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while aqueous acidic/basic conditions are used for hydrolysis of ester intermediates .
  • Catalysis: Lewis acids (e.g., ZnCl₂) or mild bases (e.g., NaHCO₃) improve reaction rates and regioselectivity .
  • Temperature control: Reflux in acetic acid (100–110°C) ensures complete cyclization but may require inert atmospheres to prevent oxidation of the propenylamine group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid

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